2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine
CAS No.:
Cat. No.: VC16946231
Molecular Formula: C11H8Cl2N2
Molecular Weight: 239.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H8Cl2N2 |
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Molecular Weight | 239.10 g/mol |
IUPAC Name | 2-(chloromethyl)-4-(4-chlorophenyl)pyrimidine |
Standard InChI | InChI=1S/C11H8Cl2N2/c12-7-11-14-6-5-10(15-11)8-1-3-9(13)4-2-8/h1-6H,7H2 |
Standard InChI Key | KSWPWVUMQAMOIY-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C2=NC(=NC=C2)CCl)Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) functionalized with two distinct substituents:
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Position 2: A chloromethyl group (), which introduces reactivity for nucleophilic substitution.
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Position 4: A 4-chlorophenyl group (), contributing aromaticity and steric bulk.
The IUPAC name, 2-(chloromethyl)-4-(4-chlorophenyl)pyrimidine, reflects this substitution pattern. The SMILES notation for the compound is , and its InChIKey is KSWPWVUMQAMOIY-UHFFFAOYSA-N .
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 239.10 g/mol |
CAS Number | 944906-03-0 |
SMILES | ClC1=CC=C(C=C1)C2=NC(=NC=C2Cl)CCl |
Synthesis and Reaction Pathways
Optimization Challenges
Key challenges in synthesizing this compound include:
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Regioselectivity: Ensuring precise substitution at positions 2 and 4.
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Stability of Intermediates: The chloromethyl group is prone to hydrolysis, necessitating anhydrous conditions.
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Purification: Chromatographic techniques (e.g., silica gel with hexane/ethyl acetate eluents) are critical for isolating the pure product .
Physicochemical and Spectroscopic Properties
Physical State and Solubility
The compound is typically obtained as a solid or oil, depending on purification methods. Its solubility profile includes:
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High Solubility: In polar aprotic solvents (e.g., acetonitrile, dichloromethane).
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Low Solubility: In water and nonpolar solvents (e.g., hexane).
Spectroscopic Characterization
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NMR Spectroscopy:
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NMR: Signals for aromatic protons (δ 7.2–8.5 ppm), chloromethyl () protons (δ 4.5–5.0 ppm), and pyrimidine ring protons (δ 8.0–9.0 ppm).
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NMR: Peaks corresponding to the pyrimidine carbons (δ 150–160 ppm), aromatic carbons (δ 120–140 ppm), and chloromethyl carbon (δ 45–50 ppm).
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Mass Spectrometry: A molecular ion peak at 239.10 () with fragments at 204 () and 168 () .
Challenges and Future Perspectives
Stability and Toxicity Concerns
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Hydrolytic Instability: The chloromethyl group may hydrolyze to a hydroxymethyl derivative, requiring stabilized formulations.
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Environmental Impact: Chlorinated compounds often pose ecotoxicity risks, necessitating green chemistry approaches.
Research Opportunities
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Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize bioactivity.
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Catalytic Applications: Exploring use in asymmetric synthesis or photocatalysis.
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